![molecular formula C12H7ClN2O2S B1344515 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid CAS No. 912770-34-4](/img/structure/B1344515.png)
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid
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Overview
Description
Scientific Research Applications
Herbicidal Applications
Imidazo[2,1-b]thiazoles have been studied for their potential use as herbicides. For instance, a series of imidazo[2,1-b]thiazoles with various substituents underwent tests for pre- and post-emergence herbicidal efficacy, with certain derivatives showing moderate post-emergence herbicidal activity (Andreani et al., 1996).
Antitumor Potential
Studies have been conducted on imidazo[2,1-b]thiazole-5-carboxylic acids and their derivatives for potential antitumor properties. However, under certain conditions, these compounds did not exhibit significant antitumor activity (Andreani et al., 1983).
Chemical Synthesis and Structural Analysis
Research has been done on the synthesis and structural analysis of imidazo[2,1-b][1,3]thiazole derivatives. These studies often involve investigating the effects of different substituents on the thiazole ring and exploring new methods for synthesizing these compounds (Billi et al., 2000).
Antimicrobial and Antifungal Properties
Some derivatives of imidazo[2,1-b]thiazole have been evaluated for their antimicrobial and antifungal activities. Studies found that certain compounds exhibit notable effectiveness against various bacterial and fungal strains (Güzeldemirci et al., 2013).
Antiviral Activity
Research has indicated that imidazo[2,1-b][1,3,4]thiadiazoles derived from carbohydrates possess antiviral properties. Specifically, p-chlorophenyl derivatives showed activity against Junín virus, the causative agent of Argentine hemorrhagic fever, in micromolar concentrations (Fascio et al., 2019).
Future Directions
Given the limited information available on this compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, given the known activity of the related compound “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” on the human constitutive androstane receptor (CAR), it would be interesting to investigate whether “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid” has similar activity .
Mechanism of Action
Target of Action
The primary target of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid is the human constitutive androstane receptor (CAR) . CAR is a nuclear receptor that plays a crucial role in the regulation of several important metabolic pathways in the body .
Mode of Action
This compound interacts with its target, the CAR, by stimulating its nuclear translocation . This means that the compound facilitates the movement of the CAR from the cytoplasm of the cell into the nucleus, where it can influence gene expression .
Result of Action
Given its interaction with car, it can be inferred that the compound may influence the expression of genes regulated by this receptor .
properties
IUPAC Name |
6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O2S/c13-8-3-1-7(2-4-8)9-5-15-10(11(16)17)6-18-12(15)14-9/h1-6H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZNLUSBLMONHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=CSC3=N2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649279 |
Source
|
Record name | 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
912770-34-4 |
Source
|
Record name | 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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